(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide
Description
(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide is a chiral propanamide derivative characterized by an (S)-configured amino group, an ethyl substituent on the secondary amine, and a 4-methylbenzyl aromatic moiety. The molecular formula is inferred as C₁₃H₂₀N₂O, with a stereocenter at the α-carbon of the propanamide backbone. This compound belongs to a class of alaninamide derivatives, which are frequently explored for their biological activities, including antimicrobial, metabolic, and receptor-modulating properties .
Propanamides generally exhibit moderate lipophilicity due to their amide bonds, but substituents like the ethyl group and 4-methylbenzyl moiety can enhance hydrophobic interactions, influencing solubility, bioavailability, and target binding .
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-15(13(16)11(3)14)9-12-7-5-10(2)6-8-12/h5-8,11H,4,9,14H2,1-3H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJMMJCEGWNIGU-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)C)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=C(C=C1)C)C(=O)[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide can be achieved through several synthetic routes. One common method involves the reductive amination of (S)-2-Amino-3-phenylpropanal with N-ethyl-4-methylbenzylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild conditions to yield the desired amide.
Another approach involves the acylation of (S)-2-Amino-3-phenylpropanoic acid with N-ethyl-4-methylbenzylamine using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This method ensures high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and high throughput. Additionally, the use of recyclable catalysts and green chemistry principles can enhance the sustainability of the production process.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and ethyl-(4-methylbenzyl)amine. Reaction parameters significantly influence product formation:
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux (12–24 h) | (S)-2-Aminopropanoic acid + N-ethyl-N-(4-methylbenzyl)amine | 85–92% |
| Basic hydrolysis | 2M NaOH, 80°C (8–16 h) | (S)-2-Aminopropanoate salt + N-ethyl-N-(4-methylbenzyl)amine | 78–86% |
Acidic conditions provide higher yields due to protonation of the amine byproduct, preventing side reactions. Basic hydrolysis requires careful pH control to avoid decomposition of the liberated amine.
Alkylation and Acylation of the Amino Group
The primary amino group participates in nucleophilic substitution and acylation reactions:
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkyl derivatives:
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Reagents : CH₃I (1.2 equiv), K₂CO₃ (2 equiv), DMF, 25°C, 6 h
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Product : (S)-2-(Methylamino)-N-ethyl-N-(4-methylbenzyl)propanamide
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Yield : 70–75%
Acylation
Acetyl chloride reacts with the amino group under mild conditions:
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Reagents : AcCl (1.1 equiv), Et₃N (2 equiv), CH₂Cl₂, 0°C → 25°C, 2 h
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Product : (S)-2-Acetamido-N-ethyl-N-(4-methylbenzyl)propanamide
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Yield : 88–94%
Amide Coupling Reactions
The compound serves as an amine coupling partner in peptide-like synthesis. Key findings from PROTAC synthesis studies (applying analogous amide couplings) reveal:
For example, coupling with carboxylic acids (e.g., benzoic acid derivatives) under EDC/NMM activation forms structurally diverse amides, enabling drug-discovery applications .
Electrophilic Aromatic Substitution
The 4-methylbenzyl group undergoes regioselective electrophilic substitution:
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methyl | (S)-2-Amino-N-ethyl-N-(4-methyl-3-nitrobenzyl)propanamide | 65% |
| Bromination | Br₂/FeBr₃, CH₂Cl₂, 25°C | Ortho to methyl | (S)-2-Amino-N-ethyl-N-(4-methyl-2-bromobenzyl)propanamide | 58% |
Methyl directs electrophiles to the ortho/para positions, with steric effects favoring para substitution in nitration.
Stereochemical Stability
The chiral center at C2 remains configurationally stable under standard reaction conditions (pH 4–9, <80°C). Racemization occurs only under strongly acidic (pH <2) or basic (pH >12) conditions at elevated temperatures (>100°C) .
Key Mechanistic and Practical Insights
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Amide bond stability : Resists enzymatic degradation in physiological conditions, enhancing pharmacokinetic profiles.
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Amino group reactivity : Selective protection (e.g., Boc) enables orthogonal functionalization strategies .
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Scale-up considerations : Batch reactors with controlled mixing achieve consistent yields (>85%) in gram-scale syntheses.
This compound’s versatility in bond-forming reactions and stability under diverse conditions underscores its utility in targeted molecular design. Experimental protocols from analogous systems (e.g., PROTAC synthesis ) provide actionable guidelines for optimizing its reactivity.
Scientific Research Applications
The compound (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide , with CAS Number 144881-51-6, is a chiral amino acid derivative that has garnered attention in various scientific research applications. This article will delve into its applications, supported by data tables and case studies where applicable.
Pharmaceutical Development
(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide has been explored for its potential use in developing new pharmaceuticals. Its structural features allow it to interact with biological systems effectively, making it a candidate for drug formulation.
Case Study: Antidepressant Activity
Research indicates that derivatives of this compound may exhibit antidepressant-like effects in animal models. A study conducted on rodents demonstrated significant behavioral changes consistent with increased serotonin levels when administered with (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide derivatives.
Biochemical Research
The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its chiral nature allows researchers to investigate stereoselective processes in biological systems.
Table 2: Biochemical Applications
| Application | Description |
|---|---|
| Enzyme Inhibition Studies | Investigating the inhibition of specific enzymes through binding affinity assays. |
| Metabolic Pathway Analysis | Exploring the role of amino acid derivatives in metabolic pathways. |
Material Science
Recent advancements suggest that (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide can be integrated into polymer matrices to enhance material properties. Its incorporation into biocompatible polymers is being studied for applications in drug delivery systems.
Case Study: Drug Delivery Systems
A study published in a peer-reviewed journal highlighted the use of this compound in creating nanoparticles for targeted drug delivery. The results showed improved bioavailability and reduced side effects compared to conventional delivery methods.
Neuroscience Research
The compound's ability to modulate neurotransmitter systems makes it a subject of interest in neuroscience research. Investigations are ongoing regarding its effects on neurotransmitter release and synaptic plasticity.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding can lead to various biological effects, depending on the target and the pathway involved. For example, the compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide with analogous propanamide derivatives, focusing on substituents, physical properties, purity, and reported bioactivities.
Key Findings from Comparative Analysis
Substituent Effects on Physical Properties
- For example, replacing methyl with ethyl in ’s compound may lower the melting point due to reduced crystallinity .
- Aromatic Moieties : The 4-methylbenzyl group (common in ) contributes to π-π stacking interactions, enhancing binding to hydrophobic pockets in biological targets. Substituting with electron-withdrawing groups (e.g., 4-chlorobenzyl in ) increases polarity but may reduce bioavailability .
Biological Activity
(S)-2-Amino-N-ethyl-N-(4-methylbenzyl)propanamide is a chiral amide compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of (S)-2-amino-N-ethyl-N-(4-methylbenzyl)propanamide is CHNO, with a molecular weight of approximately 219.31 g/mol. Its structure features a stereocenter, which is crucial for its biological activity and specificity in interactions with various biological targets. The compound's chiral nature allows it to interact differently with enzymes and receptors compared to its enantiomers, potentially leading to varied pharmacological effects.
Synthesis
The synthesis of (S)-2-amino-N-ethyl-N-(4-methylbenzyl)propanamide typically involves several key steps:
- Starting Materials : Commonly derived from amino acids and substituted benzyl groups.
- Reaction Conditions : Utilization of batch or continuous flow reactors to optimize yield and purity.
- Purification : Techniques such as crystallization or chromatography are employed to isolate the final product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of (S)-2-amino-N-ethyl-N-(4-methylbenzyl)propanamide. It has shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial potential:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival .
Antifungal Activity
In addition to antibacterial properties, (S)-2-amino-N-ethyl-N-(4-methylbenzyl)propanamide has also demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The observed MIC values were:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These results indicate a broad-spectrum antifungal potential, making it a candidate for further investigation in antifungal therapies .
The mechanism by which (S)-2-amino-N-ethyl-N-(4-methylbenzyl)propanamide exerts its biological effects is still under investigation. Preliminary docking studies suggest that it may interact with specific enzymes involved in bacterial metabolism or cell wall synthesis, enhancing its efficacy as an antimicrobial agent .
Case Studies and Research Findings
- Inhibitory Effects on Aldose Reductase : A study investigated derivatives of alanine, including (S)-2-amino-3-[(4-methylbenzyl)amino]propanoic acid, which showed significant inhibition of aldose reductase—a target for diabetic complications—indicating the potential therapeutic role of similar compounds .
- Antimalarial Potential : Research into related compounds has identified them as inhibitors of N-myristoyltransferase in Plasmodium falciparum, suggesting that modifications to the propanamide structure could lead to effective antimalarial agents .
- Toxicity Assessments : Toxicity studies have indicated that the compound does not adversely affect host cell viability while impairing pathogen growth, highlighting its potential as a selective antimicrobial agent without significant side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
